molecular formula C13H8FNOS B1260330 2-(2-Fluorophenyl)-1,2-benzothiazol-3-one

2-(2-Fluorophenyl)-1,2-benzothiazol-3-one

Cat. No. B1260330
M. Wt: 245.27 g/mol
InChI Key: IFVNDQLFGOHRTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorophenyl)-1,2-benzothiazol-3-one is a member of benzothiazoles.

Scientific Research Applications

  • Antitumor Properties and Mechanism of Action

    • Research has shown that novel 2-(4-aminophenyl)benzothiazoles, a class to which 2-(2-Fluorophenyl)-1,2-benzothiazol-3-one belongs, have potent antitumor properties both in vitro and in vivo (Bradshaw et al., 2002).
    • These compounds are metabolized by cytochrome P450 1A1 and their antitumor activity is facilitated by inducing and being transformed by this enzyme. Fluorination at specific positions on the benzothiazole nucleus has been utilized to prevent metabolic inactivation of these molecules (Bradshaw et al., 2002).
  • Fluorination Effects on Biological Properties

    • The introduction of fluorine atoms into the benzothiazole structure has shown significant effects on their biological properties. For instance, synthetic routes for mono- and difluorinated 2-(4-aminophenyl)benzothiazoles have been established, and these fluorinated compounds exhibit potent cytotoxicity in vitro, particularly against certain breast cancer cell lines (Hutchinson et al., 2001).
  • Use in Fluorescent Probes and Sensors

    • Derivatives of 2-(2-Fluorophenyl)-1,2-benzothiazol-3-one have been applied in the development of fluorescent probes for sensing pH and metal cations. These fluorophores are sensitive to pH changes and have been used in detecting magnesium and zinc cations (Tanaka et al., 2001).
  • DNA Adduct Formation in Tumor Cells

    • 2-(4-Aminophenyl)benzothiazoles, including fluorinated derivatives, have been found to form DNA adducts in sensitive tumor cells. This property is critical for their antitumor activity, as these adducts can contribute to the death of cancer cells (Leong et al., 2003).
  • Development as Antitumor Agents

    • The amino acid prodrugs of 2-(4-aminophenyl)benzothiazoles, which include fluorinated versions, have been developed to overcome limitations due to drug lipophilicity. These prodrugs have shown promising antitumor activity and are being considered for clinical evaluation (Hutchinson et al., 2002).
  • Application in Alzheimer’s Disease Research

    • Fluorinated benzothiazoles have been synthesized for use as imaging agents in Alzheimer's disease, particularly for visualizing amyloid deposits in patients. This application utilizes the affinity of these compounds for amyloid beta (Serdons et al., 2009).
  • Photophysical and Fluorescence Properties

    • Studies on derivatives of 2-(2-Fluorophenyl)-1,2-benzothiazol-3-one have also explored their photophysical properties. For instance, rational design of benzothiazole-based scaffolds has been conducted to obtain fluorophores with tunable emissions, which are promising for bioimaging applications (Ren et al., 2019).

properties

Product Name

2-(2-Fluorophenyl)-1,2-benzothiazol-3-one

Molecular Formula

C13H8FNOS

Molecular Weight

245.27 g/mol

IUPAC Name

2-(2-fluorophenyl)-1,2-benzothiazol-3-one

InChI

InChI=1S/C13H8FNOS/c14-10-6-2-3-7-11(10)15-13(16)9-5-1-4-8-12(9)17-15/h1-8H

InChI Key

IFVNDQLFGOHRTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2)C3=CC=CC=C3F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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